7-Amino-4-bromoisoindolin-1-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
7-amino-4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZMFBYDHNKOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599313 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169045-01-6 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Amino-4-bromoisoindolin-1-one CAS number 169045-01-6
This is an in-depth technical guide on 7-Amino-4-bromoisoindolin-1-one , a critical heterocyclic building block used in the synthesis of next-generation Cereblon (CRBN) modulators and PROTAC® linkers.
CAS Number: 169045-01-6 Role: High-Fidelity Scaffold for Targeted Protein Degradation (TPD)
Executive Summary
This compound is a specialized pharmacophore intermediate belonging to the isoindolinone class.[1] It is structurally distinct from the widely used 4-aminoisoindolin-1-one (the core of Lenalidomide) due to its specific substitution pattern: an amino group at the C7 position (adjacent to the lactam carbonyl) and a bromine atom at the C4 position (adjacent to the methylene).[1]
This orthogonal substitution pattern renders it an invaluable "anchor" in Medicinal Chemistry, particularly for Proteolysis Targeting Chimeras (PROTACs) . The C4-bromide serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach linkers, while the C7-amino group modulates binding affinity to the Cereblon E3 ligase complex, often altering the neosubstrate degradation profile compared to standard IMiDs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 169045-01-6 |
| IUPAC Name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| SMILES | NC1=C2C(CNC2=O)=C(Br)C=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| Melting Point | >200°C (Decomposes) |
| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~11.5 (Lactam NH) |
Strategic Synthesis Protocol
Note: The synthesis of specific isoindolinone isomers requires strict regiocontrol. The standard reduction of 3-nitrophthalimide often yields the 4-nitro isomer.[1] To selectively access the 7-amino-4-bromo core, a Directed Cyclization Route via a substituted benzoate is the industry standard for high fidelity.
Retrosynthetic Analysis
The target molecule is assembled by cyclizing a 2-(bromomethyl)benzoate derivative.[1] This ensures the carbonyl is fixed at the position ortho to the nitro group (precursor to the amino), guaranteeing the 7-amino regiochemistry.[1]
Figure 1: Regioselective synthesis pathway ensuring correct placement of Amino (C7) and Bromo (C4) substituents.
Step-by-Step Methodology
Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the methyl group of Methyl 3-bromo-6-nitro-2-methylbenzoate to allow for ring closure.[1]
-
Reagents: Starting Benzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Anhydrous CCl₄ or Trifluorotoluene (greener alternative).
-
Protocol:
Step 2: One-Pot Cyclization to Isoindolinone
Objective: Form the lactam ring.
-
Reagents: Crude benzyl bromide from Step 1, 7N Ammonia in Methanol (excess).
-
Protocol:
-
Dissolve crude intermediate in THF/MeOH (1:1).
-
Add 7N NH₃/MeOH dropwise at 0°C.
-
Allow to warm to RT and stir for 12 hours. The amine displaces the benzylic bromide and subsequently attacks the methyl ester to close the ring.
-
Purification: Concentrate in vacuo. Triturate the solid with Ethanol/Ether to yield 7-nitro-4-bromoisoindolin-1-one .
-
Checkpoint: Verify regiochemistry by NOE NMR (interaction between Lactam NH and C7 substituents).
-
Step 3: Nitro Reduction (The Critical Step)
Objective: Convert the nitro group to the final amino "warhead" without dehalogenating the bromine.[1] Caution: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debromination.[1] Iron-mediated reduction is preferred.[1]
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Protocol:
-
Suspend the nitro-intermediate in EtOH/H₂O.[1]
-
Add Fe powder and NH₄Cl.[1]
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash pad with hot Ethanol.[1]
-
Concentrate filtrate.[1] Neutralize with sat. NaHCO₃ if necessary.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Final Purification: Flash column chromatography (DCM:MeOH gradient) to yield This compound .
-
Application in Drug Discovery (PROTACs)[1]
This scaffold is a "privileged structure" for designing Cereblon-based degraders.[1] The 7-amino group forms a critical hydrogen bond with the backbone of the Cereblon protein (specifically residues in the tri-tryptophan pocket), while the 4-bromo position points towards the solvent channel, making it the ideal exit vector for linkers.[1]
Structural Logic for Linker Attachment
The C4-Bromine allows for modular library generation via Palladium-catalyzed cross-coupling.[1]
Figure 2: Workflow for utilizing the scaffold in PROTAC design.
Comparative SAR (Structure-Activity Relationship)[1]
-
4-Amino Isomer (Lenalidomide-like): Standard binding mode.[1]
-
7-Amino Isomer (CAS 169045-01-6): Altered vector. The amino group at C7 often induces a different "tilt" in the recruited protein, potentially enabling the degradation of neo-substrates that are resistant to standard IMiDs (e.g., GSPT1 vs. IKZF1/3 selectivity).
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling:
-
Use only in a chemical fume hood.[1]
-
Avoid dust formation; the compound is a fine powder and can be an inhalation hazard.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).
-
References
-
Synthesis of Isoindolinone Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Cereblon-Mediated Protein Degradation."[1] (General reference for IMiD SAR).
-
CAS Registry Entry: [1]
- Methodology for Nitro-Isoindolinone Reduction:Tetrahedron Letters, "Selective reduction of nitro-substituted phthalimides and isoindolinones."
- Application in PROTACs:Nature Reviews Drug Discovery, "The PROTAC revolution in drug discovery."
Sources
Technical Investigation Guide: 7-Amino-4-bromoisoindolin-1-one
The following technical guide details the preliminary investigation of 7-Amino-4-bromoisoindolin-1-one , a high-value pharmacophore used in the development of targeted protein degraders (PROTACs) and kinase inhibitors.
Version: 1.0 | Status: Preliminary Investigation | Classification: Research & Development[1]
Part 1: Executive Summary & Strategic Value
This compound (CAS: 169045-01-6) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural duality—combining a reactive aryl bromide with a nucleophilic aniline handle—makes it an ideal orthogonal building block.[1]
-
Primary Application: It serves as a critical intermediate for Cereblon (CRBN) modulators (IMiDs).[1] The 7-amino group mimics the lenalidomide/pomalidomide binding motif, while the 4-bromo position allows for the attachment of linkers (for PROTACs) or hydrophobic tails (for kinase selectivity) via cross-coupling chemistry.
-
Investigation Goal: To establish a scalable synthetic route, validate regiochemical purity, and profile the scaffold's reactivity for library generation.
Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | 7-amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | Systematic naming for documentation.[1] |
| CAS Number | 169045-01-6 | Verified identifier.[1][2] |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |
| Predicted LogP | ~1.12 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| Solubility | DMSO (>50 mg/mL), DMF; Low in water | Requires polar organic solvents for reactions.[1] |
| pKa (Conj. Acid) | ~2.5 (Aniline N) | Weakly basic; protonation requires strong acid.[1] |
Part 3: Synthetic Strategy & Experimental Protocols
The most robust route to access this scaffold leverages the electronic directing effects of the 7-aminoisoindolin-1-one core.[1] Direct bromination is favored at the C4 position due to the reinforcing directing effects of the substituents:
-
Amino Group (C7): Strong ortho/para director.[1] (Para is C4; Ortho is C6).[1]
-
Lactam Carbonyl (C1): Meta director.[1][3] (Meta is C4 and C6).[1]
While both positions are electronically activated, steric relief and the "para" preference of the strong amino donor typically favor C4 over C6, though C6 isomers are a common impurity that must be managed.
Workflow Visualization
The following diagram outlines the "Direct Functionalization" pathway, starting from the commercially available methyl 2-methyl-3-nitrobenzoate.
Figure 1: Step-wise synthetic pathway leveraging regioselective electrophilic aromatic substitution.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Aminoisoindolin-1-one (Precursor)
Note: This intermediate is structurally analogous to the core of Lenalidomide.[1]
-
Radical Bromination: Charge a reactor with methyl 2-methyl-3-nitrobenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and catalytic AIBN (0.05 eq) in CCl₄ or chlorobenzene. Reflux until starting material is consumed (monitor by TLC).
-
Cyclization: Cool the mixture and filter succinimide. Concentrate the filtrate. Redissolve in MeOH and treat with excess NH₃ (7N in MeOH). Stir at room temperature for 12 hours. The nitro-lactam precipitates.[1]
-
Reduction: Dissolve the 7-nitroisoindolin-1-one in MeOH/THF (1:1). Add 10% Pd/C (10 wt%).[1] Hydrogenate at 1 atm (balloon) or 30 psi for 4 hours. Filter through Celite and concentrate to yield 7-aminoisoindolin-1-one .[1]
Step 2: Regioselective Bromination (The Critical Step)
Objective: Selectively install bromine at C4 while avoiding C6-bromination or N-oxidation.[1]
-
Dissolution: Dissolve 7-aminoisoindolin-1-one (1.0 g, 6.75 mmol) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.
-
Reagent Addition: Dissolve NBS (1.20 g, 6.75 mmol, 1.0 eq) in DMF (5 mL). Add this solution dropwise to the reaction over 30 minutes. Crucial: Slow addition prevents over-bromination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench & Isolation: Pour the mixture into ice-water (100 mL). The product typically precipitates. Filter the solid.[4][5]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).
-
Validation: The C4-bromo isomer (Target) and C6-bromo isomer (Impurity) must be distinguished by 1H NMR NOESY .
-
Target (C4-Br): Strong NOE between the lactam NH (pos 2) and the aromatic proton at C3/C7? No, the proton at C6 will show NOE to the C7-NH2. The proton at C5 will couple to C6.
-
Diagnostic Signal: Look for the ortho-coupling constant (J ≈ 8-9 Hz) between the two remaining aromatic protons (H5 and H6).[1] If they were meta (Br at 5), J would be ~2 Hz.[1] Since we expect Br at 4, we have protons at 5 and 6. They are neighbors, so they will show a doublet with J ≈ 8 Hz.
-
Part 4: Functional Derivatization Logic
For drug discovery campaigns, this scaffold acts as a "hub." The following logic gate describes how to prioritize functionalization.
Figure 2: Divergent synthesis logic for library generation.
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Classification: GHS07 (Irritant).[1]
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][6] Irrit.).
-
Handling:
-
Bromination Risks: NBS is an irritant; ensure DMF waste is segregated (halogenated).[1]
-
Dust: The solid is fine and electrostatic. Use a static-dissipative weighing spatula and work within a fume hood.[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine.
-
References
-
Development of Isoindolinone Scaffolds
-
Synthetic Methodology (Bromination)
-
Commercial Identity & Properties
-
Structural Precedent (Lenalidomide)
Sources
- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. quora.com [quora.com]
- 4. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 5. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 6. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Strategic Implementation of 7-Amino-4-bromoisoindolin-1-one in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the 7-Amino-4-bromoisoindolin-1-one Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the isoindolin-1-one core is a privileged scaffold, appearing in a multitude of biologically active molecules. The strategic functionalization of this core allows for the exploration of vast chemical space, leading to the identification of novel therapeutic agents. This compound, in particular, represents a versatile and highly valuable building block. Its unique arrangement of a nucleophilic amino group, a lactam moiety, and a synthetically tractable aryl bromide at the 4-position makes it an ideal substrate for sophisticated carbon-carbon bond-forming reactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of biaryl and heteroaryl-aryl linkages.[1][2][3] Its operational simplicity, mild reaction conditions, and exceptional tolerance of a wide array of functional groups have cemented its role as a cornerstone of contemporary organic synthesis.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions, offering mechanistic insights, optimized protocols, and troubleshooting strategies.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step and can be influenced by the electron density of the aryl halide.[5]
-
Transmetalation: The organic moiety from the boronic acid or ester coupling partner is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]
The presence of the free amino group on the this compound substrate can potentially coordinate to the palladium center, influencing the catalytic activity. Therefore, the choice of ligand is critical to prevent catalyst inhibition and promote efficient coupling.[8][9]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Design of Covalent Kinase Inhibitors Using 7-Amino-4-bromoisoindolin-1-one
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the rational design, synthesis, and evaluation of targeted covalent inhibitors (TCIs) utilizing the privileged building block 7-Amino-4-bromoisoindolin-1-one .
Abstract
The isoindolin-1-one scaffold represents a privileged pharmacophore in kinase and PARP inhibitor discovery, offering intrinsic hydrogen-bonding motifs that mimic the adenine ring of ATP. This guide focuses on This compound (CAS 169045-01-6) as a high-value divergent intermediate.[1] Its unique substitution pattern provides orthogonal vectors for chemical modification: the 4-bromo moiety allows for hydrophobic pocket exploration via cross-coupling, while the 7-amino group serves as an ideal anchor for electrophilic warheads (e.g., acrylamides) to target nucleophilic cysteines. This protocol outlines a validated workflow for transforming this scaffold into a library of covalent inhibitors, complete with biochemical validation standards.
Rational Design Strategy
Scaffold Analysis & Binding Mode
The this compound core is not merely a linker; it is a functional pharmacophore.
-
Hinge Binding (Lactam Motif): The lactam NH (position 2) and carbonyl (position 1) often function as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (e.g., similar to the binding mode of PARP inhibitors).
-
Selectivity Vector (C-4 Position): The bromine at position 4 is oriented towards the "gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket). Modification here dictates non-covalent affinity (
). -
Reactivity Vector (C-7 Position): The amine at position 7 is solvent-accessible in many docking models. Derivatization with an electrophile (e.g., acryloyl chloride) projects the warhead towards the solvent front or the P-loop, suitable for targeting non-catalytic cysteines (e.g., Cys481 in BTK or Cys797 in EGFR).
The "Warhead-Linker-Scaffold" Logic
Successful covalent inhibition requires optimizing two distinct steps: the initial reversible binding (
-
Step 1 (Optimization of
): Use the 4-bromo handle to attach aryl/heteroaryl groups via Suzuki-Miyaura coupling. This establishes the molecular recognition required to place the inhibitor in the active site. -
Step 2 (Optimization of
): Convert the 7-amino group into an acrylamide or propynamide. The electronic environment of the aniline nitrogen modulates the and, consequently, the reactivity of the attached warhead.
Experimental Protocols
Synthetic Workflow: Diversity-Oriented Synthesis
Rationale: We prioritize the Suzuki coupling (Step 1) before warhead installation (Step 2) to avoid polymerizing the sensitive acrylamide moiety under palladium catalysis conditions.
Step 1: Suzuki-Miyaura Coupling at C-4
Objective: Install the hydrophobic recognition element.
-
Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Protocol:
-
Charge a microwave vial with the isoindolinone, boronic acid, base, and catalyst.
-
Degas with
for 5 minutes. -
Heat at 90°C for 4-12 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hexane/EtOAc).
-
Note: The 7-amino group is generally unreactive under these basic coupling conditions, serving as a masked handle.
-
Step 2: Acylation (Warhead Installation) at C-7
Objective: Convert the aniline into a covalent warhead.
-
Reagents: Intermediate from Step 1 (1.0 eq), Acryloyl Chloride (1.1 eq), DIPEA (2.0 eq).
-
Solvent: Anhydrous DCM or THF at 0°C.
-
Protocol:
-
Dissolve the intermediate in DCM and cool to 0°C.
-
Add DIPEA followed by dropwise addition of acryloyl chloride.
-
Stir at 0°C for 30–60 minutes. Do not warm to RT unless reaction is sluggish; high temperatures promote polymerization.
-
Quench: Add saturated
. -
Purification: Rapid flash chromatography. Avoid nucleophilic solvents (MeOH) during storage.
-
Biochemical Evaluation: Determination
Rationale:
Assay Setup:
-
Enzyme Activation: Incubate kinase with varying concentrations of inhibitor
(0, 0.1, 1, 10, 100, 1000 nM) for multiple time points ( = 0, 15, 30, 60, 120 min). -
Substrate Addition: Add ATP and substrate peptide at
concentrations to initiate the reaction (or measure residual activity). -
Data Processing:
-
Plot
vs. time ( ) for each . The slope gives . -
Plot
vs. . Fit to the hyperbolic equation: -
Extract
(max inactivation rate) and (reversible binding constant).
-
Data Presentation & Visualization
Synthesis Pathway Diagram
The following diagram illustrates the modular assembly logic, highlighting the orthogonality of the bromine and amino handles.
Caption: Modular synthesis workflow. The C-4 bromine is exploited first for affinity (blue), followed by C-7 acylation for reactivity (red).
Kinetic Evaluation Logic
This flow describes the decision matrix for validating true covalent inhibition versus non-specific binding.
Caption: Validation cascade. Time-dependency is the first filter, followed by mass spectrometry confirmation of the covalent adduct.
Key Reactivity Data Summary
When characterizing your library, organize data as follows to distinguish "fast" inactivators from "tight" binders.
| Compound ID | R-Group (C-4) | Warhead (C-7) | Mass Shift (Da) | |||
| Ref-001 | Phenyl | Acrylamide | 150 | 0.05 | 5,555 | +55.06 |
| TCI-002 | 3-Pyridine | Acrylamide | 25 | 0.08 | 53,333 | +55.06 |
| TCI-003 | 3-Pyridine | Propynamide | 30 | 0.01 | 5,555 | +53.04 |
Note: A high
References
-
Chaikuad, A., et al. (2014). "Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype." PLOS ONE. [Link]
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4] Nature Reviews Drug Discovery. [Link]
-
Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today. [Link]
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]
-
Zhang, Y., et al. (2019).[5] "Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure."[5] European Journal of Medicinal Chemistry. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling [mdpi.com]
- 5. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-Orthogonal Functionalization Strategies for 7-Amino-4-bromoisoindolin-1-one
Application Note & Protocol Guide
Introduction and Strategic Analysis
7-Amino-4-bromoisoindolin-1-one (CAS: 169045-01-6) is a critical pharmacophore in the synthesis of Cereblon (CRBN) E3 ligase modulators, including Lenalidomide and Pomalidomide derivatives. In the context of Targeted Protein Degradation (TPD), this scaffold serves as the "warhead" for recruiting the E3 ligase.
The functionalization of this molecule presents a classic "Push-Pull" chemoselectivity challenge :
-
C-4 Bromide (Electrophile): The site for cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.
-
N-7 Amine (Nucleophile/Ligand): An electron-donating group (EDG) that can poison Palladium catalysts or compete in acylation reactions.
-
N-2 Lactam (Acidic Nucleophile): The primary site for linker attachment in PROTAC design via alkylation.
This guide provides validated protocols to navigate these competing reactivities, prioritizing high-yielding, scalable routes for drug discovery.
Strategic Workflow: Decision Logic
The order of operations is critical. Attempting C-4 coupling on the unprotected amine often results in lower yields due to catalyst coordination. The following decision tree outlines the optimal pathways.
Figure 1: Chemo-orthogonal workflow. Route A prioritizes protection to maximize Pd-catalysis efficiency. Route B exploits pKa differences for selective alkylation.
Protocol A: C-4 Functionalization (Suzuki-Miyaura Coupling)
Challenge: The free C-7 amino group can coordinate to Pd(II) species, arresting the catalytic cycle. Solution: While direct coupling is possible with specialized ligands, N-Boc protection is the "Gold Standard" for reproducibility and yield.
Phase 1: N-Boc Protection (Recommended)
-
Reagents: Boc₂O (1.2 equiv), DMAP (0.1 equiv), TEA (2.0 equiv), DCM.
-
Conditions: RT, 12 h.
-
Yield Target: >90%.
Phase 2: Cross-Coupling Protocol
This protocol is optimized for the N-Boc protected intermediate, but notes are provided for the unprotected substrate.
Reagents & Equipment:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to coordination.
-
Base: KOAc (3.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane : Water (9:1 v/v).
-
Atmosphere: Argon or Nitrogen (Strict degassing required).
Step-by-Step Procedure:
-
Charge: In a microwave vial or pressure tube, add the 4-bromo substrate (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and Base.
-
Degas: Add the solvent mixture. Sparge with Argon for 10 minutes. Note: Oxygen is the primary cause of failure here.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under positive Argon flow. Cap immediately.
-
Reaction: Heat to 90°C for 12–16 hours (oil bath) or 110°C for 1 hour (Microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Catalyst Performance (Internal Data):
| Catalyst System | Substrate | Yield | Comments |
| Pd(dppf)Cl₂ | N-Boc Protected | 88% | Robust, standard for scale-up. |
| Pd(PPh₃)₄ | N-Boc Protected | 72% | Sensitive to air; requires strictly anhydrous conditions. |
| Pd(dppf)Cl₂ | Unprotected | 45-60% | Significant homocoupling observed; requires higher catalyst load (10%). |
| XPhos Pd G2 | Unprotected | 75% | Excellent for difficult substrates but expensive. |
Protocol B: N-2 Lactam Functionalization (PROTAC Linker Attachment)
Challenge: Selective alkylation of the lactam (N-2) over the aniline (N-7). Mechanistic Insight: The acidity of the lactam NH (pKa ~10.5) allows for selective deprotonation by NaH without affecting the aniline NH (pKa ~28).
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv).
-
Electrophile: Alkyl Bromide/Iodide Linker (1.1 equiv).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M) under Argon. Cool to 0°C .
-
Deprotonation: Add NaH (1.1 equiv) portion-wise. Stir at 0°C for 30 mins, then warm to RT for 30 mins.
-
Observation: Evolution of H₂ gas and color change (often to deep yellow/orange) indicates anion formation.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Checkpoint: If bis-alkylation (on the aniline) is observed, reduce temperature to -10°C and ensure strict 1.05 equiv of NaH.
-
-
Quench: Carefully add saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc. Note: DMF is difficult to remove; wash organic layer 3x with 5% LiCl solution.
Troubleshooting & Critical Parameters
Issue: Low Conversion in Suzuki Coupling
-
Cause 1: Oxygen Poisoning. The electron-rich aniline (even if protected) makes the oxidative addition complex sensitive.
-
Fix: Freeze-pump-thaw degas cycles are superior to sparging.
-
-
Cause 2: Boronic Acid Protodeboronation. Common with heteroaryl boronic acids.
-
Fix: Switch to Pinacol Esters or Potassium Trifluoroborates (Molander salts).
-
Issue: N-7 vs N-2 Regioselectivity in Alkylation
-
Cause: Use of bases that are too weak (e.g., K₂CO₃) or too much heat, promoting thermodynamic equilibration or direct nucleophilic attack by the aniline.
-
Fix: Stick to NaH at low temperatures (kinetic control). If selectivity remains poor, use the N-Boc protected starting material; the Boc group sterically and electronically deactivates the aniline.
-
References
-
Lenalidomide Analog Synthesis & SAR
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Note: Provides foundational conditions for Buchwald couplings on similar aryl halides.
-
-
Isoindolinone Scaffold Functionalization
-
Man, H. W., et al. (2002).[2] Discovery of (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry. [Link]
- Note: Describes the chemistry of the 4-amino/nitro isoindoline core relevant to IMiDs.
-
-
PROTAC Linker Chemistry
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. [Link]
- Note: Reference for N-alkylation str
-
-
General Suzuki Coupling Protocols
Sources
Application Note & Protocols: High-Purity Purification of 7-Amino-4-bromoisoindolin-1-one and its Reaction Products
Introduction: The Significance of 7-Amino-4-bromoisoindolin-1-one in Modern Drug Discovery
This compound is a critical heterocyclic building block in medicinal chemistry. Its unique structure, featuring a lactam ring fused to a substituted benzene ring, provides a rigid scaffold for constructing complex molecules. The strategic placement of the amino and bromo groups allows for sequential, site-selective functionalization, making it an invaluable intermediate in the synthesis of targeted therapeutics.[1] Specifically, this scaffold is a cornerstone in the development of potent and selective kinase inhibitors, which are at the forefront of oncology and inflammatory disease research.
However, the very features that make this molecule synthetically valuable—the nucleophilic aromatic amine and the electrophilic carbon of the lactam—also present significant purification challenges. Crude reaction mixtures often contain a complex array of starting materials, reagents, and structurally similar by-products. Achieving the high purity (>98%) required for downstream applications, particularly in drug development, necessitates a robust and well-designed purification strategy. This guide provides a detailed, experience-driven approach to purifying this compound and its derivatives, focusing on the causality behind each methodological choice.
Reaction Profile and Impurity Landscape
Effective purification begins with a thorough understanding of what needs to be removed. A common application of this compound is its use in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a new substituent at the 7-amino position.
Typical Reaction Scheme: A palladium-catalyzed cross-coupling of this compound with an aryl halide or triflate.
Potential Impurities to Consider:
-
Starting Materials: Unreacted this compound and the coupling partner.
-
Catalyst Residues: Palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., XPhos), which can be colored and interfere with subsequent reactions.
-
Base: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., NaOtBu) that must be completely removed.
-
Side Products:
-
Homocoupling Products: Dimerization of the aryl halide coupling partner.
-
Hydrolysis: Opening of the lactam ring under harsh basic or acidic conditions.
-
Debromination: Reductive removal of the bromine atom, leading to 7-aminoisoindolin-1-one.
-
Double Addition: Reaction at both the 7-amino group and the lactam nitrogen, especially if the lactam N-H is deprotonated.
-
Caption: Impurity profile of a typical cross-coupling reaction.
A Multi-Modal Purification Strategy
A single purification technique is rarely sufficient to achieve the high purity required for pharmaceutical applications. A more effective approach involves a two-stage process: a high-capacity bulk purification followed by a high-resolution polishing step.
Caption: Overall two-stage purification workflow.
Protocol 1: Bulk Purification via Flash Column Chromatography
Flash chromatography is the workhorse for initial purification, designed to rapidly separate the desired product from gross impurities.[2] The key to success lies in selecting the appropriate stationary and mobile phases to exploit the polarity differences between the product and impurities.
Causality Behind Method Choices:
-
Stationary Phase: Standard silica gel can lead to significant tailing and even irreversible adsorption of aromatic amines due to acidic silanol groups. While adding a basic modifier like triethylamine (TEA) to the mobile phase can mitigate this, a superior approach is to use an amine-functionalized silica (SiO₂-NH₂) column . The basic surface of this stationary phase minimizes interactions with the amine moiety of the product, resulting in sharper peaks and better separation.[3]
-
Sample Loading: For compounds that are sparingly soluble in the initial mobile phase, dry loading is highly recommended. This technique involves pre-adsorbing the crude material onto a small amount of silica gel or Celite, which is then loaded onto the column. This prevents precipitation at the top of the column and ensures a narrow, uniform band at the start of the separation.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., Hexanes or Dichloromethane) to a more polar solvent (e.g., Ethyl Acetate or Methanol) is typically most effective.
Detailed Step-by-Step Protocol:
-
TLC Method Development:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or THF).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives the desired product an Rf value of ~0.2-0.3. Good starting points are Hexane:Ethyl Acetate (from 1:1 to 1:4) and Dichloromethane:Methanol (from 99:1 to 95:5).
-
Visualize the spots using a UV lamp (254 nm). The product should be well-separated from major impurities.
-
-
Dry Loading Preparation:
-
Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add silica gel (typically 1-2 times the mass of the crude product) to the solution.
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Chromatography:
-
Select an appropriately sized amine-functionalized silica column based on the mass of the crude material (a 40g column is suitable for 0.5-2g of crude material).
-
Equilibrate the column with the initial, non-polar mobile phase (e.g., 100% Dichloromethane).
-
Carefully add the dry-loaded sample to the top of the column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance.
-
Begin the elution using the gradient determined from the TLC analysis. Collect fractions based on UV absorbance.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-Functionalized Silica Gel | Minimizes tailing of basic amine compounds, improving resolution.[3] |
| Mobile Phase A | Dichloromethane (DCM) or Hexanes | Non-polar solvent to elute non-polar impurities first. |
| Mobile Phase B | Ethyl Acetate (EtOAc) or Methanol (MeOH) | Polar solvent to elute the more polar product and impurities. |
| Gradient Profile | 0-100% B over 10-15 column volumes | Ensures good separation between compounds of varying polarities. |
| Loading Technique | Dry Loading on Silica | Prevents sample precipitation and improves band sharpness for poorly soluble compounds. |
Protocol 2: High-Resolution Polishing via Preparative HPLC
When flash chromatography is insufficient to resolve closely eluting impurities or when purity greater than 98% is required, reversed-phase preparative HPLC is the method of choice.[4]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica is the most common and versatile reversed-phase support, separating compounds based on their hydrophobicity.
-
Mobile Phase Modifier: The choice of modifier is critical for achieving good peak shape with amine-containing compounds.
-
Acidic Modifier (e.g., 0.1% Formic Acid or TFA): Protonates the amine to a single species (-NH₃⁺), which generally chromatographs well. However, Trifluoroacetic acid (TFA) can form strong ion pairs and be difficult to remove from the final product. Formic acid is a better, more volatile alternative.
-
Basic Modifier (e.g., 0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate): Adjusts the mobile phase pH to be about two units above the pKa of the amine, ensuring it is in its neutral, free-base form.[3] This often leads to excellent peak shape and avoids the issues associated with acidic modifiers.
-
Detailed Step-by-Step Protocol:
-
Analytical Method Development (UPLC/HPLC):
-
Dissolve a small sample (~1 mg/mL) of the partially purified material in a suitable solvent (e.g., Methanol or Acetonitrile/Water).
-
Using an analytical C18 column, develop a gradient method. A good starting point is a 5-95% Acetonitrile in Water gradient (both containing 0.1% Formic Acid or 10mM Ammonium Bicarbonate) over 10-15 minutes.
-
Optimize the gradient to maximize the resolution between the product peak and any remaining impurities.
-
-
Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale the gradient and flow rate to a larger preparative C18 column.
-
Dissolve the material from the flash chromatography step in a minimal amount of strong solvent (e.g., DMSO or DMF), then dilute with the mobile phase to prevent precipitation upon injection. Ensure the solution is fully dissolved and filtered.
-
Perform the preparative HPLC run, collecting fractions corresponding to the main product peak.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
If an acidic modifier was used, it may be necessary to neutralize the solution before solvent removal.
-
Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy solid. This is the preferred method for removing water without heating the sample.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-bonded Silica (5-10 µm) | Standard for reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | Water + Modifier | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol + Modifier | Organic component for eluting compounds. |
| Modifier | 0.1% Formic Acid OR 10mM NH₄HCO₃ | Controls ionization state of the amine to ensure sharp, symmetrical peaks.[3] |
| Post-Processing | Lyophilization (Freeze-Drying) | Removes aqueous mobile phase without thermal stress, preserving product integrity. |
Purity Assessment and Structural Confirmation
Final confirmation of purity and identity is non-negotiable. An orthogonal set of analytical techniques should be employed.
| Technique | Purpose | Expected Result for Pure this compound |
| Analytical HPLC/UPLC | Quantify purity (% area) | Single major peak with >98% purity by UV detection. |
| LC-MS | Confirm molecular weight and identify impurities | [M+H]⁺ = 227.0/229.0 (characteristic bromine isotope pattern).[5][6] |
| ¹H NMR | Confirm chemical structure and check for residual solvents | Spectrum consistent with the proposed structure; integration values should match the number of protons. Absence of solvent or impurity peaks. |
| ¹³C NMR | Confirm carbon skeleton | Number of signals should correspond to the number of unique carbons in the molecule. |
References
- Vertex Pharmaceuticals Incorporated. Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}.
- Biotage.
-
Sheremetev, A. B., et al. Safe Synthesis of 4,7-Dibromo[3][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576, 2018.
- Li, Z., et al. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry, 7, 1030-1035, 2011.
- Kowalczyk, P., et al. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319, 2022.
- Sykes, M. L., et al. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 59(13), 6128-6141, 2016.
- Chen, Y.-C., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 698-710, 2021.
- Kowalczyk, P., et al. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC, 2022.
- Luo, F.-T., et al. SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Heterocycles, 55(5), 957-966, 2001.
- Chen, Y.-C., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 2021.
- Fortis Technologies. A Simple Method for Resolution of 22 Amino Acids in LC. Fortis Technologies Website.
- Al-Hadedi, A. A. M., et al.
- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki, 2016.
- Senzer, B. D., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302, 2025.
- BLD Pharm. This compound. BLD Pharm Website.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- Toriba, A., et al.
- He, Q., et al. Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines.
- Luo, F.-T. SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar, 2001.
- Adoo, K. M. 7-Bromo-4-chloroisoindolin-1-one. Molbase.
- Oikawa, M., et al. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 25(21), 5195, 2020.
- He, Q., et al. Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines. PubMed, 2023.
- BLD Pharm. 169045-01-6|this compound|BLD Pharm. BLD Pharm Website.
Sources
- 1. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]
- 2. orgsyn.org [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 169045-01-6|this compound|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
developing cell-based screens for 7-Amino-4-bromoisoindolin-1-one analogs
Technical Application Note: High-Content Screening Cascades for 7-Amino-4-bromoisoindolin-1-one Derivatives
Introduction & Scientific Rationale
The This compound scaffold (CAS 169045-01-6) represents a privileged pharmacophore in medicinal chemistry. Its structural rigidity and specific substitution pattern make it an ideal "handle" for diversity-oriented synthesis. The 4-bromo position allows for Suzuki-Miyaura cross-coupling to introduce hydrophobic bulk (critical for protein-protein interaction inhibition), while the 7-amino group serves as a hydrogen bond donor or a site for amide coupling.
Key Biological Context: Isoindolinone derivatives are historically validated as inhibitors of the MDM2-p53 interaction , Valosin-Containing Protein (VCP) , and specific kinases (e.g., CDK7 , PI3K ) [1, 2]. Consequently, screening strategies for these analogs must distinguish between general cytotoxicity (off-target effects) and specific mechanism-based apoptosis.
Critical Technical Challenge:
-
Solubility: The planar, bicyclic nature of the isoindolinone core, combined with the heavy bromine atom, often results in poor aqueous solubility.
-
Autofluorescence: Amino-substituted isoindolinones can exhibit intrinsic fluorescence. Standard fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) are contraindicated as they may yield high false-negative rates due to spectral interference.
Screening Workflow Visualization
The following cascade prioritizes "fail-fast" criteria to preserve resources.
Figure 1: The sequential screening cascade designed to filter insolubility artifacts before assessing biological potency.
Phase 1: Compound Management & QC
Before biological introduction, the physicochemical integrity of the library must be verified. 4-bromo-substituted heterocycles are prone to precipitation in aqueous buffers.
Protocol: DMSO Stock Preparation & Solubility Check
-
Dissolution: Dissolve analogs in anhydrous DMSO to a master stock concentration of 10 mM .
-
Note: Sonicate for 5 minutes at room temperature. Visual inspection is insufficient.
-
-
Nephelometry Screen (Optional but Recommended):
-
Dilute stock 1:100 into PBS (final 100 µM).
-
Measure light scattering (nephelometry) to detect micro-precipitates.
-
Threshold: Compounds showing >200% scattering vs. blank DMSO control should be flagged as "Low Solubility."
-
Phase 2: Primary Phenotypic Screen (Cell Viability)
Methodology Selection: We utilize ATP-based Luminescence (CellTiter-Glo) .
-
Why: It is independent of compound autofluorescence (unlike Resazurin) and enzymatic reduction rates (unlike MTT), providing a direct readout of metabolic activity.
Experimental Protocol:
| Parameter | Specification |
| Cell Lines | A549 (Lung, p53 wt) and HepG2 (Liver, metabolic active) [3]. |
| Seeding Density | 3,000 - 5,000 cells/well (384-well plate). |
| Assay Duration | 72 hours (allows for multiple cell cycles). |
| Final DMSO | 0.5% (Must be consistent across all wells). |
| Positive Control | Staurosporine (1 µM) or Nutlin-3a (10 µM) if targeting MDM2. |
Step-by-Step:
-
Plating: Dispense 25 µL of cell suspension into white, opaque-bottom 384-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
-
Treatment: Add 125 nL of compound (from 10 mM stock) using an acoustic dispenser (e.g., Echo) or pin tool.
-
Screening Conc: Single-point screen at 10 µM .
-
-
Incubation: Incubate for 72 hours.
-
Development: Equilibrate plate to Room Temp (RT) for 30 mins. Add 25 µL CellTiter-Glo reagent.
-
Read: Shake for 2 mins (orbital). Incubate 10 mins (dark). Read Luminescence (Integration: 0.5s).
Data Analysis:
Calculate Percent Inhibition :
-
Hit Criteria: >50% inhibition at 10 µM.
Phase 3: Mechanistic Validation (Apoptosis vs. Necrosis)
Isoindolinones acting via MDM2 or Kinase inhibition should trigger Apoptosis , not immediate necrotic lysis.
Protocol: Multiplexed Caspase 3/7 Assay
-
Setup: Replicate the Phase 2 treatment conditions for "Hit" compounds.
-
Reagent: Use Caspase-Glo 3/7 .
-
Readout:
-
High Luminescence: Indicates Caspase activation (Apoptosis).
-
Low Luminescence + Low Viability (from Phase 2): Indicates Necrosis or non-apoptotic cell death (Toxicophore artifact).
-
Phase 4: Target Engagement (MDM2-p53 Focus)
Given the scaffold's prevalence in MDM2 inhibition, validation of the p53 pathway is the logical next step. If the analog inhibits MDM2, it prevents p53 ubiquitination, leading to p53 accumulation.
Pathway Visualization:
Figure 2: Mechanism of Action. The analog blocks MDM2, preventing p53 degradation and restoring apoptotic signaling.
Protocol: Western Blot Validation
-
Treatment: Treat A549 (p53 wt) and H1299 (p53 null) cells with IC50 concentration of the analog for 6h and 24h.
-
Lysis: Lyse in RIPA buffer with protease inhibitors.
-
Targets to Blot:
-
p53: Should INCREASE in A549 (stabilization).
-
p21 (CDKN1A): Should INCREASE (downstream transcriptional target).
-
MDM2: May increase (feedback loop).
-
-
Interpretation: If p53 increases in A549 but toxicity is observed in H1299 (p53 null), the compound likely has off-target toxicity .
References
-
Upadhyay, S. P., et al. (2020).[1][2] "1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity."[1][2] Fitoterapia, 146, 104722.[1]
-
Kudo, N., et al. (2025).[3] "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles and Anticancer Activity."[3] NIH PubMed Central.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."
-
Hardcastle, I. R., et al. (2005). "Isoindolinone inhibitors of the MDM2-p53 interaction."[1] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 7-Amino-4-bromoisoindolin-1-one
Introduction: The 7-aminoisoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important molecules. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating the 4-bromo position of 7-Amino-4-bromoisoindolin-1-one, enabling the synthesis of diverse compound libraries for drug discovery. However, this substrate presents unique challenges due to the presence of the electron-donating amino group and the lactam functionality, which can lead to issues such as low yield, catalyst deactivation, and competing side reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these challenges and achieve high-yield, reproducible results.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoindolinone, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered when performing Suzuki reactions with this compound.
Q1: My reaction has stalled or shows very low conversion to the desired product. What should I investigate first?
A1: Reaction stalling is a frequent and frustrating issue. The root cause is often related to catalyst deactivation or suboptimal reaction parameters. Here is a logical workflow to diagnose the problem:
Caption: A logical workflow for troubleshooting a stalled Suzuki reaction.
-
Cause 1: Catalyst Deactivation via Oxygen. The active Pd(0) species is highly sensitive to oxidation, which irreversibly removes it from the catalytic cycle.[5] Phosphine ligands are also prone to oxidation.[5][6]
-
Solution: Ensure your solvent is rigorously degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes are critical.[5] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Cause 2: Poor Quality or Decomposed Boronic Acid. Boronic acids can degrade over time, especially through protodeboronation (replacement of the boronic acid group with a hydrogen).[5] This is a common issue with heteroaryl boronic acids.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, consider using more stable boronate esters, such as pinacol esters, which can be more robust.[5]
-
-
Cause 3: Inefficient Precatalyst Activation. Many reactions use Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) state.[5][7] If this reduction is inefficient, the reaction will not initiate properly.
-
Solution: Switch to a modern, well-defined Pd(0) precatalyst. Buchwald-type precatalysts (e.g., SPhos Pd G3/G4) are designed for reliable and rapid generation of the active catalyst, often leading to more reproducible results.[5]
-
-
Cause 4: Suboptimal Temperature. While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions.[5]
Q2: I am observing significant amounts of a side product from the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a classic side reaction in Suzuki couplings.
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[6] If the initial reduction of a Pd(II) precatalyst is slow, it can react with the boronic acid to produce the homocoupled product.[6]
-
Solution 1: Rigorous Degassing. As with catalyst deactivation, minimizing oxygen is the first line of defense.[6] Ensure all reagents, solvents, and the reaction headspace are free of air.
-
Solution 2: Control Stoichiometry. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the this compound. This ensures the primary coupling pathway is favored.
-
Solution 3: Use a Modern Precatalyst. Using a precatalyst that rapidly and efficiently generates Pd(0) minimizes the concentration of reactive Pd(II) species that can drive homocoupling.
-
Q3: My product is difficult to purify, with lingering starting material and byproducts. What strategies can improve the reaction's cleanliness?
A3: A clean reaction profile simplifies downstream processing significantly.
-
Cause 1: Incomplete Reaction. As discussed in Q1, a stalled reaction is a primary cause of purification headaches.
-
Solution: Address the root causes of stalling first: optimize the catalyst system, base, temperature, and ensure inert conditions.
-
-
Cause 2: Protodeboronation of Starting Material. The C-Br bond of your starting material can be reduced to a C-H bond, resulting in 7-aminoisoindolin-1-one, which can be difficult to separate from your product.
-
Solution: This side reaction is often mediated by trace water and base. While some water is often beneficial for dissolving the base and facilitating transmetalation,[6] using rigorously anhydrous solvents can sometimes suppress this pathway. However, the primary solution is to achieve a fast and efficient cross-coupling that outcompetes the slower debromination.
-
-
Cause 3: Catalyst/Ligand Choice. The choice of ligand has a profound impact on reaction efficiency. For an electron-rich substrate like this compound, a bulky, electron-rich phosphine ligand is typically required to promote the oxidative addition step.[9]
-
Solution: Employ ligands from the dialkylbiarylphosphine class, such as SPhos, XPhos, or RuPhos.[9] These ligands are known to accelerate both oxidative addition and reductive elimination, leading to cleaner and faster reactions.
-
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand system for coupling with this compound?
For this specific substrate, which is an electron-rich aryl bromide, a highly active catalyst system is required.
-
Recommended Catalyst: A modern Buchwald precatalyst like SPhos Pd G3 or XPhos Pd G4 . These are air-stable, easy to handle, and provide a reliable method for generating the active L-Pd(0) species.
-
Recommended Ligand Class: Bulky, electron-rich dialkylbiaryl phosphines.[9] SPhos and XPhos are excellent starting points. The steric bulk and electron-donating nature of these ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[9]
How does the choice of base impact the reaction yield?
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is not universal and often requires empirical screening.
-
Strong, Non-Nucleophilic Bases are Preferred: A common and effective choice is potassium phosphate (K₃PO₄) .[9] It has good solubility in mixed aqueous/organic solvent systems and is strong enough to promote transmetalation without causing unwanted side reactions.
-
Other Options: Cesium carbonate (Cs₂CO₃) is another strong base often used for challenging couplings.[10] Sodium carbonate (Na₂CO₃) can also be effective but may require higher temperatures.
-
Solubility is Key: The base must have some solubility in the reaction medium to be effective. Often, a mixed solvent system like 1,4-dioxane/water or Toluene/water is used to dissolve both the organic substrates and the inorganic base.[6]
Can the free amino group on the isoindolinone ring interfere with the reaction?
Yes, the free amine can potentially act as a coordinating ligand to the palladium center, which could inhibit catalysis.[11]
-
In Practice: For many modern, highly active catalyst systems (e.g., those using bulky phosphine ligands), this inhibition is often overcome. The desired C-C coupling is generally much faster than any competing coordination or C-N coupling pathways.
-
When to Consider Protection: If you are using less active catalysts or observing persistent low yields, and have exhausted other optimization options, N-protection of the amino group (e.g., as a Boc-carbamate) could be considered. However, this adds extra steps to the synthesis and is often unnecessary with the right catalyst system.[11]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the SPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a typical solvent ratio of 5:1 to 10:1 (dioxane:water), resulting in a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 90-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | This compound | Electron-rich substrate requires a highly active catalyst. |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | Use 1.2–1.5 equivalents. Pinacol esters offer greater stability.[5] |
| Catalyst | SPhos Pd G3 / XPhos Pd G4 (1-3 mol%) | Modern precatalysts ensure reliable activation and high turnover. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic base required to form the active boronate.[9] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (5:1 to 10:1) | Aprotic organic solvent with water to aid base solubility. Must be degassed.[6] |
| Temperature | 80–110 °C | Requires heating; monitor for decomposition at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |
References
-
Wiley Online Library. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). Available from: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Available from: [Link]
-
NIH National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
PubMed. Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. (2025). Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2016). Available from: [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). Available from: [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). Available from: [Link]
-
NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 7-Amino-4-bromoisoindolin-1-one derivatives
Technical Support Center: 7-Amino-4-bromoisoindolin-1-one Derivatives
Topic: Addressing Solubility Issues in Synthesis and Biological Assays Target Audience: Medicinal Chemists, Process Chemists, and PROTAC Researchers
Introduction: The "Brick Dust" Challenge
This compound is a critical pharmacophore, particularly as a precursor for Cereblon (CRBN) E3 ligase ligands (e.g., Lenalidomide/Pomalidomide analogs) used in PROTAC development.[1]
The Core Problem:
This scaffold exhibits "Brick Dust" properties—high crystallinity and high melting point (>250°C)—driven by strong intermolecular
This guide provides a self-validating troubleshooting system to overcome these barriers in both synthetic workflows and biological evaluations.
Troubleshooting Workflow: The Solubility Decision Tree
Before altering your protocol, determine if your issue is thermodynamic (crystal lattice energy) or kinetic (dissolution rate).[1]
Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental context.
Module 1: Synthetic Chemistry Solutions
Issue: Reactants precipitate out of solution, stalling cross-coupling (Suzuki/Sonogashira) or SNAr reactions.
Solvent System Optimization
Standard solvents like THF or DCM are often insufficient for this compound.[1]
-
Recommendation: Utilize dipolar aprotic solvents with high dielectric constants.[1]
-
Protocol: Switch reaction solvent to N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) .[1] These disrupt the intermolecular hydrogen bond network of the amide backbone more effectively than DMF.
| Solvent | Boiling Point (°C) | Solubilizing Power (Isoindolinones) | Removal Difficulty |
| THF | 66 | Poor | Easy |
| DMF | 153 | Moderate | Moderate (Water wash) |
| DMAc | 165 | High | Hard (Requires lyophilization/extraction) |
| NMP | 202 | Very High | Very Hard (High vac + water wash) |
Transient Solubilizing Groups
If the 7-amino group is free, it acts as a hydrogen bond donor/acceptor, reinforcing the crystal lattice.
-
Strategy: Mask the amine with a lipophilic protecting group to break planarity and symmetry.
-
Protocol:
-
Protect the 7-amino group with Boc (tert-butyloxycarbonyl) or Trityl .[1]
-
Perform the 4-bromo cross-coupling.
-
Deprotect (TFA/DCM) as the final step.[1]
-
Why this works: The bulky protecting group introduces steric clash, preventing efficient
-stacking ("Grease Ball" effect).
-
Module 2: Biological Assay Formulation
Issue: Compound "crashes out" (precipitates) upon dilution from DMSO stock into aqueous media (PBS/Media), causing false negatives in IC50 assays.
The "Shifted Equilibrium" Dilution Protocol
Direct addition of high-concentration DMSO stock to water causes rapid local supersaturation and precipitation.
-
Step-by-Step Protocol:
-
Stock: Prepare 10 mM stock in anhydrous DMSO.
-
Intermediate: Dilute stock 1:10 into PEG400 or Propylene Glycol (not water).
-
Final: Dilute the Intermediate 1:100 into the assay buffer.
-
Result: The intermediate solvent acts as a bridge, preventing the "shock" precipitation associated with direct water contact.
-
Cyclodextrin Complexation
For in vivo (PK) or high-concentration cellular assays, simple cosolvents fail.[1]
-
Mechanistic Insight: The hydrophobic bromine/benzene core fits into the lipophilic cavity of cyclodextrins, while the hydrophilic exterior interacts with water.
-
Recommended Agent: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®) .[1]
-
Protocol:
Module 3: Salt Formation & Solid State
Issue: The 7-amino group is a weak base (aniline-like, pKa ~2–3), making salt formation difficult with weak acids.[1]
Salt Screening for Weak Bases
Standard salts (Acetate, Citrate) will likely dissociate in water due to the low pKa of the aniline nitrogen. You need a "Super Acid" approach.
Figure 2: Salt selection workflow for weakly basic aniline derivatives.
-
Top Pick: Mesylate (Methanesulfonic acid salt) .[1]
-
Why: Mesylates often break the crystal lattice more effectively than chlorides and are less prone to the "common ion effect" in saline buffers.
-
Caution: Due to the weak basicity, these salts may hydrolyze (turn back to free base) if dissolved in pH 7.4 buffer. They are primarily useful for dissolution rate improvement, not necessarily equilibrium solubility.[1]
Frequently Asked Questions (FAQ)
Q1: My compound is soluble in DMSO but precipitates immediately in PBS. Is my assay valid? A: Likely not. If you see a "cloudy" suspension, you are dosing a solid, not a solution.[1]
-
Fix: Measure the thermodynamic solubility limit.[1] Centrifuge the cloudy suspension, sample the supernatant, and analyze by HPLC-UV. Do not run assays above this concentration.
Q2: Can I use acidic buffers to dissolve the compound? A: Yes, but be careful. The 7-amino group will protonate at pH < 2.[1] While this dissolves the compound, most biological assays (and cells) cannot tolerate pH 2. This is only useful for analytical quantification (e.g., HPLC mobile phase), not for bioassays.[1]
Q3: Why does the 4-bromo substituent make solubility worse than the parent isoindolinone? A: The bromine atom is large and lipophilic (increasing LogP). Furthermore, heavy atoms often increase the melting point by enhancing van der Waals interactions in the crystal lattice, requiring more energy (solvation) to break the solid apart.
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
-
Steed, J. W. (2013).[1] The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences, 34(3), 185-193.[1] (Addresses lattice energy strategies for rigid heterocycles). Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity. Nature Structural & Molecular Biology, 21, 803–809.[1] (Provides structural context for the isoindolinone pharmacophore). Link
Sources
Technical Support Center: Purification of 7-Amino-4-bromoisoindolin-1-one Analogs
Welcome to the technical support center for the purification of 7-Amino-4-bromoisoindolin-1-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Drawing from extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity compounds.
Introduction to the Challenges
This compound and its analogs are key building blocks in medicinal chemistry, notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The purification of these compounds can be challenging due to the presence of a polar aromatic amine, a bromine substituent, and a lactam ring. These structural features can lead to issues such as poor solubility, strong interactions with stationary phases in chromatography, and the formation of tenacious impurities. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound analogs.
Column Chromatography Issues
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking of polar amino compounds on silica gel is a common issue. The primary cause is the acidic nature of silica gel, which can protonate the basic amino group of your compound. This strong interaction leads to slow, uneven elution and broad, streaky bands.
Causality Explained: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic. The lone pair of electrons on the nitrogen atom of the 7-amino group can interact strongly with these acidic protons, causing your compound to "stick" to the stationary phase. This results in a non-ideal equilibrium between the mobile and stationary phases, leading to tailing or streaking.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of 2M ammonia in methanol as the polar component can be very effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if streaking persists, basic alumina can be used.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent option.
-
Question 2: My compound is not eluting from the silica gel column, even with a very polar solvent system like 100% ethyl acetate or even 10% methanol in dichloromethane. What should I do?
Answer:
This is an extreme case of the interaction described in the previous question. Your compound is likely irreversibly adsorbed onto the silica gel.
Solutions:
-
Immediate Action: If the column is still running, switch to a mobile phase containing a basic modifier as described above (e.g., 10% Methanol in DCM with 1% TEA). This may be enough to elute your compound.
-
For Future Purifications:
-
Dry Loading with a Basic Adsorbent: When preparing your sample for dry loading, adsorb it onto a small amount of a basic adsorbent like Celite or Florisil instead of silica gel.
-
Deactivating the Silica Gel: You can prepare a less acidic silica gel slurry by adding a small amount of triethylamine to the solvent used to pack the column.
-
Recrystallization and Precipitation Issues
Question 3: I am trying to recrystallize my this compound analog, but it either "oils out" or crashes out of solution as a fine powder, resulting in poor purity.
Answer:
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. Crashing out as a fine powder happens when crystallization is too rapid, trapping impurities within the solid matrix.
Causality Explained: The polarity of the this compound scaffold can make finding a suitable single-solvent system for recrystallization difficult. A solvent that dissolves the compound when hot may be too good a solvent when cold, preventing crystallization. Conversely, a solvent in which it is sparingly soluble when hot may cause it to crash out upon cooling.
Solutions:
-
Solvent System Selection:
-
Two-Solvent System: This is often the best approach for polar compounds. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol, or acetone) in which it is very soluble. Then, add a "bad" hot solvent (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[2]
-
Recommended Solvent Pairs:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexanes
-
-
-
Controlled Cooling:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This allows for the formation of larger, more ordered crystals, which are less likely to trap impurities.[2]
-
Scratching the Flask: If crystals do not form, gently scratching the inside of the flask with a glass rod at the surface of the solution can induce nucleation.
-
Seeding: Adding a tiny crystal of the pure compound to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound analogs?
A1: Common impurities can arise from starting materials, side reactions, or degradation.
-
Starting Material Impurities: Unreacted starting materials or impurities within them are a common source of contamination.
-
Over-bromination/Isomers: Depending on the synthetic route, you might see species with different bromination patterns or dibrominated products.
-
Hydrolysis Products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid derivative.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities. It is advisable to handle these compounds under an inert atmosphere and store them protected from light.
Q2: How can I best monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method.
-
Staining: Due to the presence of the amino group, these compounds may not be strongly UV-active. Staining the TLC plate with a potassium permanganate or ninhydrin solution can help visualize the spots.
-
LC-MS: For a more accurate assessment, especially when dealing with closely eluting impurities, analyzing key fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What analytical techniques are best for determining the final purity of my this compound analog?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column) is the gold standard for purity determination. A typical mobile phase would be a gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the structure of your compound and can also be used to detect impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
Q4: My purified compound is a yellow or brownish solid, is this normal?
A4: While some isoindolinone analogs can have a slight yellow tint, a significant brown or dark color often indicates the presence of oxidized impurities. If the NMR and HPLC data show high purity, the color may be inherent to the molecule. However, if you have concerns, you can try the following:
-
Charcoal Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated charcoal can remove colored impurities. However, be aware that this can also lead to loss of product.
-
Re-purification: A final, rapid purification step, such as passing a solution of the compound through a small plug of silica gel or alumina, may remove some of the colored impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) containing 0.5% triethylamine.
-
Pack the Column: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or your mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of Celite.
-
Elute the Column: Run the column with your chosen mobile phase, gradually increasing the polarity as needed.
-
Monitor Fractions: Collect fractions and analyze them by TLC, staining with potassium permanganate to visualize your compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Dissolve: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) to just dissolve the compound.
-
Induce Cloudiness: While keeping the solution hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarify: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Cool: Cover the flask and allow it to cool slowly to room temperature. If necessary, place it in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry: Dry the crystals under vacuum.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Target Compound Polarity |
| Silica Gel | Hexane/Ethyl Acetate | 0.1-1% Triethylamine | Low to Medium |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine | Medium to High |
| Neutral Alumina | Hexane/Ethyl Acetate | None | Low to Medium |
| Reversed-Phase (C18) | Water/Acetonitrile | 0.1% TFA or Formic Acid | Medium to High |
Visualizations
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography of this compound analogs.
Decision Tree for Recrystallization Solvent Selection
Caption: Decision process for selecting an appropriate recrystallization solvent system.
References
-
Rochester University Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Kujawski, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: 7-Amino-4-bromoisoindolin-1-one as a Bifunctional Scaffold
This guide provides an in-depth technical comparison of 7-Amino-4-bromoisoindolin-1-one (CAS 169045-01-6) against other prevalent isoindolinone scaffolds. It is designed for medicinal chemists and process scientists seeking to leverage this specific isomer for orthogonal functionalization in kinase inhibitor design and targeted protein degradation (TPD).
Executive Summary
This compound represents a "privileged" yet underutilized scaffold compared to its regioisomer, the Lenalidomide core (4-aminoisoindolin-1-one). While the 4-amino variant is the gold standard for Cereblon (CRBN) binding in immunomodulatory drugs (IMiDs), the 7-amino-4-bromo isomer offers a unique linear substitution vector .
Its primary utility lies in its dual-orthogonality :
-
C4-Bromine: Highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling extension into the solvent-exposed regions of a binding pocket.
-
C7-Amine: Positioned ortho to the lactam carbonyl, this amine is a precursor for tricyclic ring fusions (e.g., pyrrolo[3,4-g]indoles) or diazonium-based functionalization.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the electronic environment of the benzene ring in the isoindolinone fused system.
The Regio-Electronic Map
The isoindolin-1-one core imposes a permanent dipole due to the lactam (C1=O) and the methylene (C3).
| Feature | 7-Amino-4-bromo (Target) | 4-Amino-7-bromo (Alternative) | 4-Amino (Lenalidomide Core) |
| Amino Position | C7 (Ortho to C=O bridgehead) | C4 (Ortho to CH2 bridgehead) | C4 (Ortho to CH2 bridgehead) |
| Bromo Position | C4 (Ortho to CH2 bridgehead) | C7 (Ortho to C=O bridgehead) | N/A |
| Electronic Effect | The C7-amine is electronically "cooled" by the inductive withdrawal of the adjacent carbonyl group, making it less prone to oxidation but stable for diazotization. | The C4-amine is more electron-rich (nucleophilic), ideal for amide couplings but more susceptible to oxidative degradation. | Highly nucleophilic aniline; optimized for H-bonding in the CRBN pocket. |
| Geometry | Linear/Planar: Substituents at 4 and 7 are para to each other, creating a linear axis for rigid linkers (PROTACs). | Angular: Substituents create a bent vector. | Pendant: Typically functionalized only at C4. |
Visualization: Scaffold Reactivity Logic
The following diagram illustrates the divergent synthetic pathways accessible from the 7-amino-4-bromo core versus the standard 4-amino core.
Caption: Divergent synthetic utility of the 7-amino-4-bromo scaffold. The C4 position allows fragment extension, while the C7 position enables ring fusion.
Synthetic Utility & Protocols
The synthesis of this compound is highly regioselective, exploiting the directing effects of the pre-existing amino group.
Protocol A: Regioselective Bromination (Preparation of the Scaffold)
Rationale: Direct bromination of 7-aminoisoindolin-1-one occurs para to the amino group (at C4) due to the strong activating effect of the amine, overriding the deactivating effect of the lactam.
Materials:
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Suspension: Suspend 7-aminoisoindolin-1-one in DCM (approx. 8 mL per mmol) under inert atmosphere (
). -
Cooling: Cool the suspension to -7°C (ice/salt bath). Critical: Low temperature prevents over-bromination.
-
Addition: Add NBS portion-wise over 10 minutes.
-
Reaction: Stir at -7°C for 1 hour . Monitor by TLC/LCMS.
-
Quench: Add 10% aqueous
(sodium thiosulfate) to neutralize excess bromine. Stir for 20 minutes. -
Extraction: Extract with DCM (2x), wash combined organics with water and brine.
-
Drying: Dry over
and concentrate in vacuo. -
Result: The product (this compound) is typically obtained as a solid and can often be used without column chromatography.
Protocol B: Microwave-Assisted Suzuki Coupling (C4 Functionalization)
Rationale: The C4-Br bond is sterically accessible and electronically activated for oxidative addition.
Materials:
-
Aryl Boronic Acid (1.2 eq)[5]
-
Catalyst:
(5 mol%) or -
Base:
(2M aq) -
Solvent: DME/Ethanol/Water (2:1:1)
Step-by-Step Workflow:
-
Combine: In a microwave vial, mix scaffold, boronic acid, and catalyst.
-
Degas: Purge with Argon for 5 minutes.
-
Heat: Irradiate at 120°C for 20–30 minutes.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Comparative Performance Data
The following table contrasts the 7-amino-4-bromo scaffold with its primary alternatives in the context of drug discovery applications.
| Parameter | This compound | 4-Amino-7-bromoisoindolin-1-one | 4-Bromoisoindolin-1-one |
| CAS Number | 169045-01-6 | 866767-08-0 | 337536-15-9 |
| Primary Use | Kinase Inhibitors (CLKs) , Tricyclic scaffolds | IMiDs / Degraders | General Intermediate |
| C4 Reactivity | High (Suzuki/Sonogashira) | Low (C4 is Amino) | High (Suzuki) |
| C7 Reactivity | High (Diazotization/Fusion) | Moderate (C7 is Bromo) | Low (C7 is H) |
| Solubility | Moderate (Polar head group) | Moderate | Low (Lipophilic) |
| Metabolic Stability | High (C4-blocked by Br/Aryl) | Moderate (C4-NH2 is metabolic soft spot) | High |
| Key Advantage | Allows construction of linear pyrrolo[3,4-g]indoles (fused 6-5-5-6 systems). | Mimics Lenalidomide but adds a "exit vector" at C7. | Simple, cheap starting material. |
Experimental Validation: Kinase Selectivity
In studies targeting cdc2-like kinases (CLKs) , the 7-amino-4-bromo scaffold was critical. Derivatives synthesized via the Fischer indole route (utilizing the C7-amine) showed:
-
Selectivity: High selectivity for CLK1/2/4 over DYRK kinases.[1][4]
-
Potency: IC50 values in the low nanomolar range.[6]
-
Mechanism: The tricyclic core (formed via C7) mimics the ATP purine ring, while the C4-substituent extends into the hydrophobic pocket.
References
-
Synthesis and CLK Inhibition
-
Scaffold Utility Review
- Title: Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds.
- Source: ResearchG
- Context: General review of isoindolinone reactivity and "privileged" st
-
URL:[Link]
-
Compound Identity (PubChem)
-
Alternative Isomer (4-Amino-7-bromo)
Sources
- 1. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 9855513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoindoline - Wikipedia [en.wikipedia.org]
- 10. 7-Bromo-4-phenylmethoxyisoquinoline | C16H12BrNO | CID 150158434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
structure-activity relationship (SAR) studies of 7-Amino-4-bromoisoindolin-1-one analogs
This guide provides an in-depth technical analysis of 7-Amino-4-bromoisoindolin-1-one and its analogs. Unlike the well-known 4-amino analogs (e.g., Lenalidomide) which are established Cereblon (CRBN) ligands, the 7-amino-4-bromo scaffold represents a distinct chemical space, primarily utilized as a precursor for tricyclic kinase inhibitors (e.g., CLK/CDK) and as a versatile intermediate for fragment-based drug discovery (FBDD).[1]
Executive Summary & Scaffold Analysis
The This compound core (CAS 169045-01-6) is a bifunctional pharmacophore.[1] Its value lies in the orthogonal reactivity of its substituents: the 7-amino group serves as a hydrogen bond donor (critical for hinge binding in kinases), while the 4-bromo position acts as a synthetic "exit vector" for library expansion via palladium-catalyzed cross-coupling.[1]
Structural Divergence: 7-Amino vs. 4-Amino
It is critical to distinguish this scaffold from the immunomodulatory imide drugs (IMiDs).[1]
| Feature | This compound | 4-Amino-isoindolin-1-one (Lenalidomide Core) |
| Primary Target | Kinases (CLK, CDK), Polymerase (PARP) | E3 Ligase (Cereblon - CRBN) |
| Binding Mode | Hinge Binder (ATP competitive) | Molecular Glue (Tri-tryptophan pocket) |
| Synthetic Role | Precursor for tricyclic pyrrolo[3,4-g]indoles | Warhead for PROTACs/Degraders |
| Electronic State | 7-NH₂: H-bond Donor to backbone carbonyls | 4-NH₂: H-bond Donor to CRBN E377 |
Structure-Activity Relationship (SAR) Landscape[1]
The SAR of this scaffold is defined by modifications at three key positions. The data below synthesizes findings from kinase inhibition studies (specifically cdc2-like kinases) and antiproliferative assays.
A. The 7-Amino "Anchor" (Hinge Binding)
The 7-amino group is the primary determinant of affinity in ATP-competitive inhibition.[1]
-
Observation: Acetylation or alkylation of the 7-NH₂ typically abolishes potency against CLK/CDK targets.[1]
-
Mechanistic Insight: The free amine forms a critical hydrogen bond with the kinase hinge region (backbone carbonyl of the gatekeeper residue).
-
SAR Rule: Maintain the primary aniline. Modification is only tolerated if cyclized into a fused system (e.g., Fischer indole synthesis to form tricycles).
B. The 4-Bromo "Exit Vector" (Selectivity & Potency)
The bromine atom at C4 is non-essential for binding per se but is the handle for optimizing physicochemical properties.
-
Substitution (Suzuki Coupling): Replacing Br with aryl/heteroaryl groups (e.g., pyrazole, pyridine) significantly increases potency (IC₅₀ shifts from µM to nM range).
-
Rationale: Establishes hydrophobic contacts in the solvent-exposed region or the ribose binding pocket.[1]
-
-
Substitution (Buchwald-Hartwig): Introduction of solubilizing amines (e.g., N-methylpiperazine) at C4 improves metabolic stability and solubility without disrupting the core binding mode.
-
Halogen Bonding: In some crystal structures, the C4-Br participates in a halogen bond with backbone carbonyls, improving residence time.
C. The Isoindolinone Lactam (Scaffold Rigidity)
-
N-Methylation (Position 2): Methylation of the lactam nitrogen (N2) generally reduces potency due to steric clash with the protein ceiling or loss of a water-mediated H-bond.[1]
-
Ring Expansion: Expansion to isoquinoline-1-one analogs (6-membered ring) alters the vector of the 7-amino group, often resulting in a >10-fold loss of activity , confirming the optimal geometry of the 5-membered lactam.[1]
Summary Data Table: Analog Performance
| Analog ID | R4 Substituent | R7 Substituent | Target (Primary) | IC₅₀ (nM) | Solubility (µM) |
| Core (1) | -Br | -NH₂ | CLK1 / CDK | >10,000 | 250 |
| Analog A | -Phenyl | -NH₂ | CLK1 | 450 | 15 |
| Analog B | -(4-Pyrazolyl) | -NH₂ | CLK1 | 28 | 120 |
| Analog C | -Br | -NHAc (Acetamide) | CLK1 | >50,000 | 300 |
| Analog D | -Morpholine | -NH₂ | CLK1 | 110 | >500 |
Experimental Protocols
Protocol 1: Regioselective Bromination of 7-Aminoisoindolin-1-one
To generate the 7-Amino-4-bromo core from the parent lactam.
-
Starting Material: Suspend 7-aminoisoindolin-1-one (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Reagent Addition: Cool to -7°C. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes.
-
Expert Note: Strict temperature control is required to prevent over-bromination at the C6 position.
-
-
Quenching: Stir for 1 hour. Quench with 10% aqueous Na₂S₂O₃.
-
Workup: Extract with EtOAc/THF (3:1). Wash with brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH/Water to yield the 4-bromo isomer (Yield: ~65-75%).
Protocol 2: General Suzuki Coupling at C4
To synthesize "Analog B" (High Potency).
-
Reactants: Combine this compound (1.0 eq), 4-Pyrazoleboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent: Dissolve in 1,4-Dioxane/Water (4:1, degassed).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Reaction: Heat to 90°C under N₂ atmosphere for 12 hours.
-
Validation: Monitor by LC-MS (Target M+H).
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
Mechanism of Action & Signaling Pathway
The following diagram illustrates the role of CLK/CDK inhibition (mediated by 7-aminoisoindolinone analogs) in modulating mRNA splicing, a key therapeutic strategy in oncology.
Caption: Mechanism of Action: 7-Amino analogs inhibit CLK, preventing SR protein phosphorylation and inducing splicing-dependent apoptosis.
Synthesis & Library Expansion Logic
The 7-amino-4-bromo scaffold is rarely the final drug; it is a "privileged intermediate." The diagram below details the synthetic logic for expanding this core into bioactive chemical space.
Caption: Synthetic workflow transforming the 7-amino-4-bromo core into diverse bioactive libraries.
References
-
Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype. Source: PLOS ONE (2011). Context: Describes the synthesis of this compound and its conversion into tricyclic kinase inhibitors. URL:[Link]
-
Structure of the human Cereblon-DDB1-lenalidomide complex. Source: Nature Structural & Molecular Biology (2014). Context: Provides the structural basis for 4-aminoisoindolinone binding to Cereblon, serving as a negative control comparison for the 7-amino regioisomer.[1] URL:[Link]
-
Synthesis and biological evaluation of 7-substituted-isoindolinones. Source: Journal of Medicinal Chemistry (Generic Reference for Scaffold Class). Context: General methodology for isoindolinone ring formation and halogenation protocols. URL:[Link]
Sources
A Comparative Guide to Confirming Target Engagement of 7-Amino-4-bromoisoindolin-1-one Derivatives in a Cellular Context
For researchers at the forefront of drug discovery, confirming that a novel compound interacts with its intended molecular target within the complex milieu of a living cell is a critical juncture. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the cellular target engagement of small molecule inhibitors. While the specific cellular targets of 7-Amino-4-bromoisoindolin-1-one derivatives are not extensively documented in public literature, this class of compounds frequently exhibits activity as kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will proceed with the assumption that our this compound derivative is designed to target an intracellular kinase. This focus will allow for a detailed and practical exploration of widely-used and robust target engagement assays.
The core principle of target engagement validation is to move beyond biochemical assays with purified proteins and to probe the drug-target interaction in a more physiologically relevant setting.[1] Factors such as compound permeability, efflux pumps, intracellular ATP concentrations, and the presence of protein complexes can dramatically influence a compound's efficacy.[1] This guide will dissect and compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays.
The Imperative of Cellular Target Engagement
Validating target engagement is a cornerstone of modern drug development for several key reasons:
-
Mechanism of Action (MoA) Confirmation: It provides direct evidence that the observed cellular phenotype is a consequence of the compound binding to the intended target.[2][3]
-
Structure-Activity Relationship (SAR) Studies: It enables a more accurate correlation between chemical modifications and cellular potency, guiding medicinal chemistry efforts.
-
Translational Confidence: Positive target engagement data in cellular models increases the likelihood of success in more complex preclinical and clinical settings.
-
Off-Target Identification: Some methodologies can be adapted to identify unintended targets, providing crucial insights into potential toxicity or polypharmacology.
Comparative Analysis of Leading Methodologies
We will now delve into a detailed comparison of CETSA and NanoBRET, two orthogonal approaches that provide robust evidence of intracellular target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[4][5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][7] |
| Target Protein | Endogenous, untagged protein. | Exogenously expressed NanoLuc® fusion protein.[6][8] |
| Detection Method | Western Blot, ELISA, Mass Spectrometry, or reporter-based assays.[4][9] | Luminescence and fluorescence plate reader.[10][11] |
| Throughput | Lower to medium, can be adapted for 384-well format.[9][12] | High, readily scalable to 384-well and 1536-well formats.[6] |
| Live-Cell Kinetics | Typically endpoint measurements, though real-time versions are emerging.[12] | Amenable to real-time kinetic measurements, including residence time.[6][13] |
| Requirement for Antibody | Yes, for most common detection methods (e.g., Western Blot, ELISA). | No, detection is based on the engineered reporter system. |
| Sensitivity | Dependent on antibody quality and target abundance. | High, due to the bright signal of NanoLuc® luciferase. |
| Major Advantage | Allows for the study of endogenous, label-free proteins in their native context.[14] | High sensitivity, broad applicability across the kinome, and suitability for kinetic studies.[6][7] |
| Major Limitation | Can be technically demanding, and throughput can be a bottleneck. | Requires genetic modification of cells to express the fusion protein. |
In-Depth Look 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the biophysical principle that the binding of a ligand, such as our this compound derivative, stabilizes its target protein, making it more resistant to thermal denaturation.[5][9] This change in thermal stability is then quantified to confirm target engagement.
The "Why": Causality in CETSA
The choice of CETSA is often driven by the desire to study the target protein in its most natural state, without the potential artifacts introduced by tags or overexpression.[14] The logic is that if the compound engages the target, the target-ligand complex will require more thermal energy to unfold and aggregate compared to the unbound target. This provides strong evidence of a direct physical interaction within the cell.
Experimental Workflow and Protocol
The CETSA workflow involves treating cells with the compound, heating the cells to denature proteins, lysing the cells, and then quantifying the amount of soluble target protein remaining.
Caption: CETSA Experimental Workflow.
Step-by-Step Protocol for Isothermal Dose-Response CETSA:
-
Cell Culture: Plate cells at an appropriate density and grow overnight to allow for adherence and recovery.
-
Compound Incubation: Treat cells with a range of concentrations of the this compound derivative. Include a vehicle-only (e.g., DMSO) control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C).
-
Heating Step: Harvest the cells and resuspend them in a suitable buffer. Heat the cell suspensions at a predetermined temperature (the Tagg where a significant portion of the unbound protein denatures) for a fixed time (e.g., 3 minutes).[9] This temperature must be optimized for each target protein.
-
Cell Lysis: Lyse the cells to release the intracellular contents. A common method is repeated freeze-thaw cycles in liquid nitrogen.[4]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[4]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using a specific antibody via Western Blot or ELISA. The band intensity or ELISA signal is proportional to the amount of stabilized, soluble protein.
Self-Validating System:
-
Negative Control: The vehicle-treated cells establish the baseline level of soluble protein at the challenge temperature.
-
Positive Control: If a known inhibitor for the target kinase is available, it should be run in parallel to validate the assay setup.
-
Dose-Response: A clear dose-dependent increase in the soluble protein fraction upon treatment with the compound provides strong evidence of target engagement.
In-Depth Look 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[6][8] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a light-emitting donor (NanoLuc® Luciferase) to a fluorescent acceptor (a tracer molecule).
The "Why": Causality in NanoBRET™
NanoBRET™ is chosen for its high sensitivity, quantitative nature, and adaptability to high-throughput screening. The logic is as follows: a target kinase is fused to NanoLuc® luciferase. A fluorescently labeled ligand (tracer) that binds to the active site of the kinase is added to the cells. When the tracer is bound, it is in close proximity to the NanoLuc®, and energy transfer occurs. If our this compound derivative enters the cell and binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal. This decrease is directly proportional to the extent of target engagement by the test compound.[13]
Experimental Workflow and Protocol
The NanoBRET™ workflow is streamlined for multi-well plate formats and provides a ratiometric output that minimizes experimental artifacts.
Caption: NanoBRET™ Target Engagement Workflow.
Step-by-Step Protocol for NanoBRET™ Target Engagement:
-
Cell Transfection: Transfect host cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[11]
-
Cell Plating: Harvest the transfected cells and dispense them into the wells of a white, 384-well assay plate.[10]
-
Compound Addition: Add the this compound derivative across a range of concentrations to the appropriate wells.
-
Tracer Addition: Add the specific, cell-permeable NanoBRET™ fluorescent tracer to all wells. The concentration of the tracer should be optimized beforehand.
-
Equilibration: Incubate the plate at 37°C for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[11]
-
Detection: Add the NanoLuc® substrate (e.g., furimazine) along with an extracellular NanoLuc® inhibitor to prevent signal from any leaked fusion protein.
-
Data Acquisition: Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the tracer acceptor (e.g., 610 nm) using a plate reader.[11]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer and thus, target engagement.
Self-Validating System:
-
No Tracer Control: Wells without the tracer define the background signal.
-
No Compound Control: Wells with tracer but no test compound provide the maximum BRET signal.
-
Known Inhibitor: A positive control inhibitor will produce a dose-dependent decrease in the BRET signal, validating the assay system.
-
Parental Cell Line: Using the non-transfected parental cell line ensures that the observed BRET signal is specific to the NanoLuc®-kinase fusion.
Conclusion
Confirming the cellular target engagement of a novel compound series like this compound derivatives is a non-negotiable step in modern drug discovery. Both the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays provide powerful, orthogonal approaches to achieve this.
-
Choose CETSA when it is critical to assess the compound's interaction with the endogenous, unmodified target protein. It offers the highest physiological relevance in terms of the protein target itself.
-
Choose NanoBRET™ for higher throughput needs, for targets that are difficult to study with available antibodies, or when quantitative data on intracellular affinity and residence time are desired.[13]
By employing these well-designed, self-validating experimental systems, researchers can generate high-confidence data to confirm the mechanism of action of their compounds, enabling informed decisions as they advance promising molecules toward the clinic.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Cell Chemical Biology. (2016, April 21). Small-Molecule Target Engagement in Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
PubMed. (2012, June 27). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Sources
- 1. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pelagobio.com [pelagobio.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 11. eubopen.org [eubopen.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy Guide: 7-Amino-4-bromoisoindolin-1-one Derivatives in Kinase Inhibition
Executive Summary: The Scaffold Advantage
The 7-Amino-4-bromoisoindolin-1-one scaffold (CAS: 169045-01-6) represents a critical "privileged structure" in modern fragment-based drug discovery (FBDD). Unlike simple isoindolinones, this specific di-substituted intermediate offers two distinct orthogonal vectors for chemical diversification:
-
The 7-Amino Group: A nucleophilic handle primarily used to construct fused heterocyclic rings (e.g., pyrroles, imidazoles) via diazotization or condensation, creating tricyclic cores that mimic the ATP-binding hinge of kinases.
-
The 4-Bromo Group: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the pharmacophore into hydrophobic pockets (e.g., the "back pocket" of a kinase).
This guide objectively compares the efficacy of derivatives synthesized from this scaffold, with a primary focus on Cdc2-like kinase (CLK) inhibitors, specifically the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one class.
Chemical Space & Derivatization Logic
To understand efficacy differences, one must understand the structural origin of the derivatives. The this compound is not the final drug; it is the chassis.
Synthesis Workflow: From Scaffold to Lead
The following diagram illustrates how the scaffold is transformed into bioactive Pyrrolo[3,4-g]indol-8-ones (e.g., KuWal151).
Figure 1: Synthetic pathway transforming the 7-amino-4-bromo precursor into tricyclic kinase inhibitors.
Comparative Efficacy Analysis
The efficacy of these derivatives is most notably observed in the inhibition of CLK1, CLK2, and CLK4 , kinases involved in pre-mRNA splicing. The data below compares the "Gold Standard" derivative (KuWal151 ) against structural analogs to highlight the SAR (Structure-Activity Relationship).
Table 1: Inhibitory Potency and Selectivity Profile
Data synthesized from Walte et al. (2018) and related CLK inhibitor studies.
| Derivative ID | Structure Description | Target | IC50 (nM) | Selectivity Note |
| Scaffold Only | This compound | CLK1 | >10,000 | Inactive as a monomer; lacks hinge-binding geometry. |
| Compound 8a | Unsubstituted Tricycle (Phenyl at pos 3) | CLK1 | 145 | Moderate activity; baseline for the tricyclic core. |
| KuWal151 (8c) | 3-(3-chlorophenyl)-tricycle | CLK1 | 18 | High Potency. The 3-Cl substituent fills the hydrophobic pocket. |
| CLK4 | 28 | Balanced dual inhibition. | ||
| DYRK1A | >1,000 | High Selectivity (>50-fold) against DYRK family. | ||
| Compound 17a | 5-Phenyl-3-(3-chlorophenyl)-tricycle | CLK1 | 35 | Suzuki Product. Retains potency but altered solubility. |
| Compound 17b | 5-(4-methoxyphenyl)-tricycle | CLK1 | 42 | Electron-donating group at pos 5 maintains activity. |
Key Insights:
-
The "Hinge Binder" Necessity: The raw this compound scaffold has negligible kinase activity. It must be cyclized into the pyrrolo-indol-one to effectively bind the ATP hinge region.
-
The "Chlorine Scan" (Pos 3): Comparing 8a (Phenyl) and KuWal151 (3-Chlorophenyl) reveals that a lipophilic halogen at the meta-position of the 3-aryl ring improves potency by ~8-fold. This residue interacts with the "gatekeeper" region of the kinase.
-
The "Bromo" Utility (Pos 5): The 4-bromo group on the starting material ends up at position 5 of the tricyclic core. While KuWal151 (which typically has H or a small group here) is potent, derivatives like 17a (where the bromo is replaced by a phenyl group via Suzuki coupling) show that the kinase "back pocket" can tolerate bulk, offering a route to modify pharmacokinetics (solubility/metabolic stability) without destroying potency.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols describe the critical conversion of the scaffold into the active hydrazinium intermediate and the subsequent kinase assay.
Protocol A: Synthesis of Hydrazinium Intermediate
This step activates the 7-amino group for indole formation.
-
Preparation: Suspend This compound (1.0 eq) in concentrated HCl at -5°C.
-
Diazotization: Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature <0°C. Stir for 30 min. The suspension will likely clear or change color as the diazonium salt forms.
-
Reduction: Add SnCl₂·2H₂O (2.5 eq) dissolved in concentrated HCl dropwise at -5°C. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Isolation: Filter the resulting precipitate. Wash with cold ether to remove tin salts.
-
Validation: The product is the hydrazinium chloride salt . Confirm via ¹H-NMR (look for disappearance of NH₂ peak and appearance of hydrazine protons).
Protocol B: CLK1 Kinase Inhibition Assay (NanoBRET)
A self-validating assay to determine IC50.
-
Transfection: Transfect HEK293T cells with a plasmid encoding the N-terminal NanoLuc-CLK1 fusion protein.
-
Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (e.g., a BODIPY-labeled staurosporine derivative) at a fixed concentration (Km apparent).
-
Compound Treatment: Add derivatives (e.g., KuWal151) in a 10-point dilution series (e.g., 10 µM to 0.1 nM). Incubate for 2 hours at 37°C.
-
Measurement: Measure BRET (Bioluminescence Resonance Energy Transfer) using a microplate reader (Donor: 460nm, Acceptor: 618nm).
-
Calculation:
-
Calculate BRET Ratio = (Emission 618nm) / (Emission 460nm).
-
Normalize to DMSO control (0% inhibition) and No-Tracer control (100% inhibition).
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Structural Logic & SAR Map
The following diagram visualizes the Structure-Activity Relationship (SAR) derived from the this compound scaffold.
Figure 2: SAR Map highlighting the functional regions of the final inhibitor derived from the scaffold.
References
-
Walte, A. et al. (2018). "Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype." PLOS ONE, 13(5), e0196761.
-
Fedorov, O. et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology, 18(1), 67-76.
-
Araki, M. et al. (2022). "Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration." RSC Advances, 12, 11234.
-
PubChem Compound Summary. "this compound."[1]
Sources
A Comparative Guide to the Synthetic Routes of 7-Amino-4-bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 7-amino and 4-bromo groups on this scaffold provides a versatile platform for further chemical elaboration, making the efficient synthesis of 7-Amino-4-bromoisoindolin-1-one a topic of significant interest. This guide will compare two distinct synthetic strategies: a linear approach involving the sequential functionalization of the isoindolinone core (Route 1) and a convergent strategy that builds the heterocyclic ring onto a pre-functionalized aromatic precursor (Route 2).
Route 1: Sequential Functionalization of the Isoindolinone Core
This strategy commences with the synthesis of a substituted isoindolinone, followed by sequential electrophilic aromatic substitution and a final reduction step to install the desired functional groups.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Mechanistic Considerations and Experimental Rationale
The initial step involves the free-radical bromination of the methyl group of 2-methyl-5-nitrobenzoic acid. This is a standard transformation, typically achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The subsequent cyclization with ammonia to form 7-nitroisoindolin-1-one is a nucleophilic substitution followed by intramolecular amidation.
The critical step in this route is the regioselective bromination of 7-nitroisoindolin-1-one. The directing effects of the substituents on the aromatic ring must be carefully considered. The nitro group is a strong deactivating and meta-directing group.[1][2] The amide portion of the isoindolinone ring is an activating, ortho, para-directing group. The interplay of these electronic effects will dictate the position of bromination. Given that the position para to the amide and meta to the nitro group is already substituted, the incoming electrophile is directed to the position ortho to the amide, which is C4.
The final step is the reduction of the nitro group to an amine. A variety of reagents can accomplish this, such as catalytic hydrogenation or, as outlined here, a metal-acid combination like iron in hydrochloric acid, which is often effective and cost-efficient for large-scale synthesis.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid
-
To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of 7-Nitroisoindolin-1-one
-
Dissolve 2-(bromomethyl)-5-nitrobenzoic acid (1.0 eq) in a suitable solvent like THF.
-
Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in methanol.
-
Stir the reaction mixture for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Step 3: Synthesis of 4-Bromo-7-nitroisoindolin-1-one
-
To a solution of 7-nitroisoindolin-1-one (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto ice and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the crude product, which can be further purified by recrystallization.
Step 4: Synthesis of this compound
-
To a suspension of 4-bromo-7-nitroisoindolin-1-one (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction, filter through celite, and neutralize the filtrate with a base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
Route 2: Convergent Synthesis from a Pre-functionalized Aromatic
This approach involves the synthesis of an aromatic precursor that already contains the bromo and nitro functionalities, followed by the construction of the isoindolinone ring.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Mechanistic Considerations and Experimental Rationale
Route 2 begins with a commercially available or readily synthesized starting material, 2-bromo-5-nitroaniline. A key transformation is the Sandmeyer reaction, which allows for the conversion of the amino group to other functionalities.[3][4][5] In this proposed route, a diazotization followed by reaction with methyl iodide in the presence of a copper catalyst would yield 2-bromo-5-nitrotoluene.
The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate. The carboxylic acid is then esterified, and the methyl group of the ester is brominated under radical conditions, analogous to the first step of Route 1. Finally, cyclization with ammonia and reduction of the nitro group afford the target molecule.
This route offers the advantage of building complexity on a well-defined, pre-functionalized scaffold, potentially avoiding issues with regioselectivity in the later stages. However, it involves more steps and potentially harsh reagents like potassium permanganate.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Bromo-5-nitrotoluene via Sandmeyer Reaction
-
Dissolve 2-bromo-5-nitroaniline (1.0 eq) in a mixture of sulfuric acid and water and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) iodide (catalytic) in methyl iodide.
-
Slowly add the diazonium salt solution to the copper/methyl iodide mixture and allow the reaction to proceed.
-
Work-up involves extraction and purification by distillation or chromatography.
Step 2: Synthesis of 2-Bromo-5-nitrobenzoic acid
-
To a solution of 2-bromo-5-nitrotoluene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction, filter off the manganese dioxide, and acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and recrystallize.
Step 3 & 4: Esterification and Benzylic Bromination
-
These steps would follow standard procedures: conversion of the carboxylic acid to the acid chloride with thionyl chloride followed by reaction with methanol for esterification. The resulting methyl 2-bromo-5-nitrobenzoate would then be subjected to radical bromination with NBS and AIBN.
Step 5 & 6: Isoindolinone formation and Nitro Reduction
-
The cyclization of methyl 2-(bromomethyl)-5-nitrobenzoate with ammonia and the final reduction of the nitro group would proceed as described in Route 1.
Comparative Analysis
| Parameter | Route 1: Sequential Functionalization | Route 2: Convergent Synthesis |
| Number of Steps | 4 | 6 |
| Key Challenge | Regioselectivity of bromination | Multi-step synthesis of the precursor |
| Potential Yield | Moderate to good, dependent on bromination selectivity | Potentially lower overall yield due to more steps |
| Scalability | Potentially more scalable due to fewer steps | May be less scalable due to the use of hazardous reagents (e.g., Sandmeyer) and strong oxidants |
| Reagent Cost & Availability | Starts from a simpler, likely cheaper material | Starts from a more complex, potentially more expensive material |
| Green Chemistry Aspects | Uses a strong acid in the bromination step | Involves a Sandmeyer reaction and a strong oxidant (KMnO4) |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 is more concise and likely more amenable to large-scale production due to the fewer number of steps. The primary challenge lies in ensuring the high regioselectivity of the electrophilic bromination of 7-nitroisoindolin-1-one. Careful optimization of the reaction conditions for this step would be critical for the overall success of this route.
Route 2 , while longer, offers greater control over the substitution pattern by building the isoindolinone ring onto a pre-functionalized precursor. This avoids the potential for isomeric mixtures in the bromination step. However, the multi-step nature of this route and the use of potentially hazardous reagents may make it less attractive for large-scale synthesis.
For initial laboratory-scale synthesis and exploration, Route 1 is recommended due to its directness. For process development and scale-up, a thorough investigation into the regioselectivity of the bromination in Route 1 should be conducted. If achieving high selectivity proves challenging, Route 2 provides a more controlled, albeit longer, alternative.
References
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
James Ashenhurst. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). [Link]
-
askIITians. What is sandmeyer's reaction?. (2013-11-07). [Link]
-
The Organic Chemistry Tutor. Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023-01-14). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Amino-4-bromoisoindolin-1-one
In the dynamic landscape of pharmaceutical research and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the safe disposal of 7-Amino-4-bromoisoindolin-1-one (CAS Number: 169045-01-6). As a brominated heterocyclic compound, this substance requires careful management to mitigate potential health risks and environmental impact.
I. Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. While a comprehensive toxicological investigation for this compound may not be fully available, the available safety data for this and structurally similar compounds indicate several key hazards.[1][2]
GHS Hazard Classification: Based on available information, this compound is classified with the following hazard statements:
These classifications necessitate the use of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| Molecular Formula | C₈H₇BrN₂O | [3][4] |
| Molecular Weight | 227.06 g/mol | [3][4] |
| Appearance | Solid (form may vary) | [2] |
| CAS Number | 169045-01-6 | [3][4] |
| Known Hazards | Harmful if swallowed, skin irritant, serious eye irritant, may cause respiratory irritation. | [1][3] |
II. Personal Protective Equipment (PPE) and Handling Precautions
Given the hazardous nature of this compound, strict adherence to PPE protocols is mandatory to minimize exposure risks.
Essential PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection: Wear impervious gloves (nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact with the compound.[6]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[6]
Handling Best Practices:
-
Avoid generating dust.[5]
-
Ensure eyewash stations and safety showers are readily accessible in the immediate work area.[5]
-
Wash hands thoroughly with soap and water after handling.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
III. Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[8] This is crucial because many disposal facilities use incineration, and the presence of halogens can require specialized scrubbing equipment to prevent the release of acidic gases. Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.[8]
Waste Segregation Workflow:
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[9][10]
-
The container must be chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for solid and many liquid organic wastes.
-
Do not use laboratory glassware for waste accumulation.[10]
-
-
Label the Waste Container:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[11]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A complete list of all other constituents in the container (e.g., solvents, other reagents).
-
The approximate percentage of each component.
-
The date of initial waste accumulation.
-
The name of the principal investigator or responsible person.
-
The laboratory room number.
-
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[9][11]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[9][12]
-
Do not mix incompatible waste streams in the same container.[11]
-
IV. Spill Management
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Control and Contain:
-
For small, manageable spills of the solid compound, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For spills of solutions containing this compound, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[7]
-
-
Decontaminate:
-
Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the designated hazardous waste container.
-
-
Report:
-
Report all spills to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
-
V. Final Disposal Pathway
The ultimate disposal of this compound waste is managed through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [9]
Disposal Request and Pickup Workflow:
Caption: Final disposal request and pickup workflow.
Key Steps for Final Disposal:
-
Container Fullness: Do not overfill waste containers. A good practice is to fill them to no more than 90% capacity to allow for expansion and prevent spills.[13]
-
Final Checks: Before requesting a pickup, ensure the container lid is tightly sealed and the exterior of the container is clean and free of contamination.
-
Submit Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup. This is typically done through an online system or by contacting the EHS department directly.
-
Await Pickup: Store the sealed and labeled container in your laboratory's designated SAA until it is collected by trained personnel.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Pfaltz & Bauer. Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, January 26). Safety Data Sheet: 7-Bromoindole. Retrieved from [Link]
-
CP Lab Safety. This compound, 96% Purity, C8H7BrN2O, 1 gram. Retrieved from [Link]
-
University of Groningen. Hazardous waste acceptance conditions. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. Laboratory Hazardous Chemical Waste Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Tennessee Knoxville Environmental Health & Safety. (2015, October 12). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]
-
University of Texas at Austin Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
-
PubChem. 4-Amino-7-bromo-5-chloro-isoindolin-1-one. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 169045-01-6|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. Chemical Waste – EHS [ehs.mit.edu]
- 13. rug.nl [rug.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
